BIS(3-AMINOPROPYL-D6)AMINE
Description
Contextual Significance of Deuterium-Labeled Compounds in Chemical and Biological Research
Deuterium-labeled compounds, such as BIS(3-AMINOPROPYL-D6)AMINE, are instrumental in contemporary chemical and biological research. The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, imparts a greater mass to the molecule. wikipedia.orgnih.gov This seemingly subtle change leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. portico.orgresearchgate.net This difference in bond strength is the basis for the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. portico.orgnih.gov
The KIE is a powerful tool for elucidating reaction mechanisms, particularly in enzymology. nih.gov For instance, it has been widely used to study the mechanisms of cytochrome P450 enzymes, which are crucial for drug metabolism. portico.orgnih.gov By observing a significant KIE, researchers can deduce that the cleavage of a C-H bond is a rate-limiting step in the reaction. nih.gov This principle has been exploited in drug development to enhance the metabolic stability of pharmaceuticals. portico.orgresearchgate.net By selectively replacing hydrogens at sites of metabolic attack with deuterium, the rate of metabolism can be slowed, potentially leading to a longer drug half-life and improved therapeutic profiles. wikipedia.orgresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. nih.govresearchgate.net
Beyond the KIE, deuterium-labeled compounds are invaluable as internal standards in quantitative analysis, especially in mass spectrometry. scioninstruments.comclearsynth.com Since they are chemically almost identical to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization behavior, but are distinguishable by their mass difference. scioninstruments.comchromforum.org This allows for precise correction of variations during sample preparation and analysis, thereby improving the accuracy and precision of measurements. scioninstruments.comtexilajournal.com Deuterated standards are widely used in diverse fields, from monitoring drug metabolites and environmental pollutants to quantifying biomarkers. clearsynth.comlcms.cz
Historical Trajectory and Evolution of Research Interests in Aminopropyl-based Polyamine Analogues
The study of polyamines, the class of compounds to which this compound belongs, has a long history dating back to 1678 when Antonie van Leeuwenhoek first observed crystals of spermine (B22157) in human semen. nih.govresearchgate.net However, the structure of spermine was not fully elucidated until nearly 250 years later. nih.govresearchgate.net In the ensuing years, other polyamines like spermidine (B129725) and putrescine were isolated from various prokaryotic and eukaryotic sources. nih.govresearchgate.net
Early research revealed the essential role of polyamines in supporting the growth of certain bacteria. nih.gov This led to investigations into their functions in eukaryotes. Studies in the mid-20th century on regenerating rat liver and developing chick embryos highlighted the accumulation of polyamines during periods of rapid cell growth and proliferation. nih.govresearchgate.net These findings spurred metabolic studies, leading to the identification of key enzymes in their biosynthetic pathways, such as ornithine decarboxylase. nih.gov
Polyamines, including aminopropyl-based analogues like norspermidine, are now recognized as critical regulators of numerous cellular processes. researchgate.netmdpi.com They are involved in cell growth, differentiation, nucleic acid and protein synthesis, and maintaining chromatin structure. researchgate.netmdpi.com Research has also uncovered the role of specific polyamines in complex biological systems. For example, norspermidine is known to be a key signaling molecule that promotes biofilm formation in bacteria like Vibrio cholerae. researchgate.netasm.orgnih.gov More recent research has focused on developing polyamine analogues as therapeutic agents, particularly in cancer treatment, by designing molecules that can interfere with the polyamine metabolism of tumor cells. mdpi.comnih.gov
Methodological Importance of Stable Isotope Labeling in Advanced Research Paradigms
The use of stable isotope labeling, particularly with deuterium, is a cornerstone of modern analytical and research methodologies. acs.org In advanced research paradigms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, stable isotopes provide a level of detail and accuracy that is often unattainable with other methods. clearsynth.comnih.gov
In mass spectrometry-based proteomics and metabolomics, stable isotope labeling allows for highly accurate quantitative analysis. plos.orgacs.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or methods using deuterated internal standards enable researchers to mix a labeled sample with an unlabeled one at an early stage. plos.org As the samples are processed and analyzed together, any variations in sample handling, extraction efficiency, or instrument response affect both the labeled and unlabeled analytes equally. scioninstruments.comtexilajournal.com This allows for precise relative or absolute quantification by comparing the signal intensities of the isotopic pairs, effectively canceling out systematic errors and matrix effects that can plague quantitative MS. clearsynth.comtexilajournal.com
Stable isotope labeling is also indispensable for tracing the metabolic fate of molecules in vivo. clearsynth.comacs.org By introducing a labeled compound, researchers can follow its journey through various metabolic pathways, identifying its breakdown products and understanding its distribution and clearance rates. clearsynth.com This is crucial in fields like drug discovery and toxicology. researchgate.netacs.org Furthermore, in NMR spectroscopy, deuterium labeling can be used to simplify complex spectra or as a contrast agent to determine the three-dimensional structure of proteins and study protein-ligand interactions. clearsynth.comnih.gov These advanced methodologies, powered by stable isotope labeling, provide deep insights into the dynamic processes of biological systems. nih.gov
Properties
CAS No. |
1219805-55-6 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
143.296 |
IUPAC Name |
N/'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
OTBHHUPVCYLGQO-LBTWDOQPSA-N |
SMILES |
C(CN)CNCCCN |
Synonyms |
BIS(3-AMINOPROPYL-D6)AMINE |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Characterization for Research Purity
Diverse Synthetic Routes for the Preparation of BIS(3-AMINOPROPYL-D6)AMINE
The preparation of this compound, a deuterated analog of dipropylenetriamine, involves strategic chemical transformations designed to introduce deuterium (B1214612) atoms at specific positions within the molecule.
Strategies for Site-Specific Deuterium Incorporation and Labeling Efficiency Assessment
Achieving site-specific deuteration with high efficiency is a critical aspect of synthesizing isotopically labeled compounds. Various strategies have been developed for the selective introduction of deuterium. rsc.orgrsc.org For amines, methods often focus on the α and/or β positions to the nitrogen atom. rsc.orgrsc.org One versatile approach involves the treatment of ynamides with a deuterated acid and a deuterated silane, which allows for the divergent synthesis of amines selectively deuterated at the α-position, β-position, or both. rsc.orgnih.gov The selection of the appropriate deuterated reagents is key to controlling the position of deuterium incorporation. rsc.orgnih.gov
The assessment of labeling efficiency, or isotopic purity, is crucial for validating the synthesis. nih.gov High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) and ultra-performance liquid chromatography (UPLC) is a powerful tool for this purpose. nih.govresearchgate.net These methods allow for the accurate determination of the relative abundance of H/D isotopologs, providing a quantitative measure of isotopic purity. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in confirming the positions of the deuterium labels and assessing the isotopic enrichment. rsc.orgrsc.org
Precursor Chemistry and Reaction Pathways in Deuterated Amine Synthesis
The synthesis of deuterated amines like this compound relies on carefully chosen precursor molecules and well-defined reaction pathways. A common precursor for the synthesis of the non-deuterated analog, bis(3-aminopropyl)amine, is 1,3-propylenediamine. google.com For deuterated versions, a key strategy involves the reductive amination of a suitable dinitrile precursor, such as N,N-di-(2-cyanoethyl)-ethanolamine, to yield the corresponding diamine. google.com
A general and versatile pathway for synthesizing selectively deuterated amines involves a domino keteniminium/iminium activation sequence. nih.gov This metal-free method starts with readily available ynamides, which react with a deuterated acid to form a keteniminium ion. nih.gov This intermediate is then trapped by a deuteride (B1239839) source to yield an enamide, which is further activated by the acid to an iminium ion that is finally reduced to the desired deuterated amine. nih.gov This approach offers high levels of deuterium incorporation and is tolerant of various functional groups. rsc.orgnih.gov
Another significant pathway is the catalytic hydrogenation or deuteration of nitriles. core.ac.ukcjcatal.com This method can produce primary amines and their α,α-dideutero analogs with high efficiency and excellent deuterium incorporation. core.ac.uk The choice of catalyst, such as Raney nickel or supported nickel nanoparticles, is crucial for the success of the reaction. core.ac.ukcjcatal.com
Optimization of Laboratory Synthesis Protocols for High Isotopic Purity and Yield
Optimizing laboratory synthesis protocols is essential for achieving high isotopic purity and maximizing the yield of the desired deuterated compound. nih.gov For the synthesis of selectively deuterated amines from ynamides, the reaction conditions, including the choice of deuterated acid and silane, are critical. nih.gov By carefully selecting the combination of deuterated and non-deuterated reagents, it is possible to achieve selective deuteration at the α and/or β positions with high levels of deuterium incorporation. nih.gov
In catalytic deuteration reactions, such as the reduction of nitriles, optimization involves several factors. The choice of catalyst, solvent, temperature, and pressure can significantly impact the yield and isotopic purity. core.ac.ukcjcatal.com For instance, in the continuous-flow deuteration of nitriles using Raney nickel, adjusting the reaction parameters can lead to quantitative conversion and high deuterium incorporation. core.ac.uk Similarly, for nickel nanoparticle-catalyzed deuteration, the reaction conditions can be tuned to achieve high yields of deuterated primary amines. cjcatal.com
The table below summarizes key parameters and their impact on the synthesis of deuterated amines.
| Parameter | Effect on Purity and Yield |
| Choice of Deuterating Agent | Determines the position and level of deuterium incorporation. nih.gov |
| Catalyst Type and Loading | Influences reaction rate, selectivity, and efficiency of deuteration. core.ac.ukcjcatal.com |
| Reaction Temperature | Affects reaction kinetics and can influence the degree of deuterium incorporation, though higher temperatures may also lead to decomposition. epj-conferences.org |
| Reaction Pressure | In hydrogenation reactions, pressure is a key factor for achieving high conversion rates. cjcatal.com |
| Solvent | Can influence catalyst activity and the solubility of reactants. google.com |
Catalytic Hydrogenation Approaches in Deuterated Nitrile Precursor Conversion
Catalytic hydrogenation is a widely used and effective method for the conversion of nitrile precursors to primary amines, including their deuterated analogs. core.ac.ukrsc.orgresearchgate.net This approach is considered an atom-economic route for amine synthesis. researchgate.net
One prominent method involves the use of heterogeneous catalysts like Raney nickel in a continuous-flow system. core.ac.ukresearchgate.net This technique allows for the efficient hydrogenation and reductive deuteration of a variety of nitriles under relatively mild conditions, resulting in excellent deuterium incorporation (>90%) and quantitative conversion. core.ac.ukresearchgate.net The use of D₂O as the deuterium source in such systems provides a sustainable and cost-effective approach. core.ac.uk
Another effective catalytic system utilizes nickel nanoparticles. cjcatal.com These catalysts, particularly when doped with nitrogen and enriched with Lewis acid sites, have shown high selectivity in the hydrogenation and deuteration of nitriles to produce primary amines and their deuterated counterparts. cjcatal.com The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and deuterium incorporation. cjcatal.com
The choice of catalyst is critical. For example, unsupported nanoporous palladium has also been shown to be a highly active and selective catalyst for the hydrogenation of nitriles to primary amines. rsc.org Mechanistic studies, including deuterium-hydrogen exchange reactions, have indicated that these hydrogenations can involve the heterolytic splitting of H₂ on the catalyst surface. rsc.org
Advanced Spectroscopic and Chromatographic Techniques for Research Grade Material Verification
The verification of research-grade this compound necessitates the use of advanced analytical techniques to confirm its structure and isotopic purity.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of deuterium incorporation in molecules like this compound. rsc.orgrsc.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The presence of deuterium atoms significantly alters the NMR spectra, providing direct evidence of successful deuteration.
In ¹H NMR, the absence or reduced intensity of signals at specific chemical shifts indicates the replacement of protons with deuterium. acs.org For this compound, the signals corresponding to the aminopropyl chains would be expected to show significant changes compared to the non-deuterated compound. researchgate.net The integration of the remaining proton signals can be used to quantify the level of deuterium incorporation. acs.org
¹³C NMR is also highly valuable. The carbon atoms bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and a shift in their resonance frequency. acs.org This allows for the precise identification of the deuterated sites within the molecule. For example, in a deuterated aminopropyl group, the carbon signals would appear as multiplets, and their chemical shifts would differ from the protonated analog. researchgate.net
Deuterium NMR (²H NMR) is a direct and powerful technique for analyzing deuterated compounds. sigmaaldrich.com It allows for the direct observation of the deuterium nuclei, providing unambiguous information about the location and extent of deuteration. sigmaaldrich.com This method is particularly useful for highly deuterated compounds where proton signals are very weak. sigmaaldrich.com
The following table outlines the expected NMR data for this compound based on the known spectra of similar aminopropyl compounds. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~2.7 | t | -CH₂-N (non-deuterated positions) |
| ¹H | ~1.6 | p | -CH₂-CH₂-CH₂- (non-deuterated positions) |
| ¹³C | ~40 | m | -CD₂-N |
| ¹³C | ~30 | m | -CD₂-CD₂-CD₂- |
| ¹³C | ~48 | m | -NH-CD₂- |
| ²H | ~2.7 | s | -CD₂-N |
| ²H | ~1.6 | s | -CD₂-CD₂-CD₂- |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions. sapub.orgethernet.edu.etacdlabs.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing confident validation of its molecular formula and an accurate assessment of its isotopic purity. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, which is crucial for confirming the successful incorporation of deuterium atoms.
In the analysis of this compound, HRMS is used to determine the exact mass of the molecular ion. The theoretical monoisotopic mass of the unlabeled compound, bis(3-aminopropyl)amine, is 131.142248 Da. chemspider.com For the D6 variant, the expected mass would increase by the mass of six deuterium atoms minus the mass of six protium (B1232500) atoms. This precise mass measurement allows for the unambiguous confirmation of the elemental composition.
Furthermore, HRMS plays a vital role in assessing isotopic enrichment. The mass spectrum will exhibit a characteristic isotopic pattern. By analyzing the relative intensities of the peaks corresponding to the desired D6 isotopologue and any residual lower-deuterated or unlabeled species, the isotopic purity can be quantified. For small molecules, modern FT-ICR and Orbitrap mass spectrometers can achieve mass accuracies at the sub-ppm level, enabling clear differentiation of isotopic patterns. nih.gov
Table 1: Theoretical and Observed Mass Data for Amines
| Compound | Theoretical Monoisotopic Mass (Da) |
| Bis(3-aminopropyl)amine | 131.142248 chemspider.com |
| Tris(3-aminopropyl)amine | 188.20009678 nih.gov |
Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Impurity Profiling
Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for evaluating the chemical purity of this compound and for identifying and quantifying any impurities.
GC-MS Analysis:
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For amine analysis, the sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. researchgate.net GC-MS methods have been developed for the comprehensive analysis of amino acids and their metabolites in biological samples, often involving derivatization to increase volatility. nih.gov For this compound, GC-MS can effectively separate it from starting materials, byproducts, and other structurally related impurities. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each compound, aiding in their identification.
LC-MS Analysis:
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds, which is often the case for polyamines. In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer. LC-MS analysis has been successfully employed for the characterization and quantification of related polyamines. nih.gov For instance, LC-MS/MS methods have been established for the detection of nitrosamine (B1359907) impurities in drug substances. edqm.eu This highlights the capability of LC-MS to detect trace-level impurities that might be present in a sample of this compound.
Table 2: Chromatographic Methods for Amine Analysis
| Technique | Application | Reference |
| GC-MS | Identification and quantification of amines in various matrices. | researchgate.net |
| GC-MS | Simultaneous measurement of amino acids and their metabolites. | nih.gov |
| LC-MS | Characterization and quantification of polyamines. | nih.gov |
| LC-MS/MS | Detection of nitrosamine impurities. | edqm.eu |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule, thereby confirming the chemical structure of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For amines, characteristic N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching, while secondary amines show a single band. libretexts.org The presence and position of these bands in the IR spectrum of this compound would confirm the presence of the primary and secondary amine groups. C-N stretching vibrations for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ range. libretexts.org The deuteration at the propyl chain would also lead to characteristic C-D stretching bands, typically observed around 2100-2200 cm⁻¹, providing further evidence of successful isotopic labeling.
Raman Spectroscopy:
Table 3: Characteristic Vibrational Frequencies for Amines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 | IR | libretexts.org |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | IR | libretexts.org |
| Aliphatic Amine (C-N) | Stretch | 1000 - 1250 | IR | libretexts.org |
Advanced Research Applications of Bis 3 Aminopropyl D6 Amine As a Scientific Tool
Utilization as an Isotopic Internal Standard in Quantitative Analytical Methodologies
BIS(3-AMINOPROPYL-D6)AMINE serves as a crucial tool in advanced scientific research, primarily as a deuterated internal standard. Its unique properties enhance the precision and accuracy of quantitative analytical methods, particularly in the realm of mass spectrometry.
Development of Robust Analytical Assays Employing Deuterated Standards
The development of reliable analytical assays is fundamental to scientific research. Deuterated standards, such as this compound, are instrumental in this process. These standards are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This isotopic labeling allows researchers to easily differentiate between the internal standard and the analyte of interest. clearsynth.com
The use of deuterated internal standards is a key strategy in creating robust and reliable analytical methods. clearsynth.comkcasbio.com They act as reference points for calibration, which helps to reduce measurement errors and improve the accuracy of the instruments. clearsynth.com Furthermore, they are essential for quantitative analysis, enabling the precise determination of a compound's concentration within a sample by comparing its analytical response to that of the known concentration of the internal standard. clearsynth.com The similar chemical and physical properties between the deuterated standard and the analyte ensure they behave almost identically during sample preparation and analysis, which is critical for accurate quantification. scioninstruments.comchromatographyonline.com
Application in Mass Spectrometry-Based Quantitative Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In quantitative MS research, deuterated internal standards like this compound are indispensable. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects. kcasbio.comscioninstruments.com However, it is distinguished by its higher mass due to the presence of deuterium atoms. scioninstruments.com
This mass difference allows the mass spectrometer to detect the analyte and the internal standard separately but simultaneously. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, researchers can accurately quantify the analyte's concentration, even in complex samples where matrix components might otherwise interfere with the signal. clearsynth.comscioninstruments.com This approach significantly enhances the reliability and precision of quantitative data obtained from mass spectrometry. scioninstruments.com
Table 1: Applications of Deuterated Standards in Mass Spectrometry
| Application | Description | Key Advantage |
| Quantitative Analysis | Enables the accurate determination of the concentration of a target compound in a sample. | By comparing the analyte's response to the known response of the deuterated internal standard, precise quantification is achieved. clearsynth.com |
| Matrix Effect Compensation | Corrects for interferences from other components in a complex sample matrix. | The internal standard experiences similar matrix effects as the analyte, allowing for normalization of the signal. clearsynth.comkcasbio.com |
| Method Validation | Ensures the analytical method is robust, reliable, and fit for its intended purpose. | The use of deuterated standards helps to confirm the accuracy and precision of the method. clearsynth.com |
| Calibration | Acts as a reference point for calibrating analytical instruments. | Knowing the exact composition and concentration of the standard allows for more accurate instrument calibration, reducing measurement errors. clearsynth.com |
Method Validation Strategies for Labeled Compound Standards in Complex Matrices
Validating an analytical method is a critical step to ensure its accuracy, precision, and reliability, especially when dealing with complex matrices such as biological fluids (plasma, urine) or environmental samples. numberanalytics.comeuropa.eu The use of stable isotope-labeled internal standards, like this compound, is a cornerstone of robust method validation. kcasbio.comnih.gov
A key challenge in analyzing complex samples is the "matrix effect," where other substances in the sample can enhance or suppress the analytical signal of the target analyte, leading to inaccurate results. kcasbio.commyadlm.org Isotope-labeled internal standards are the preferred tool to mitigate these effects. chromatographyonline.comcsic.es Because the labeled standard is chemically and physically very similar to the analyte, it is affected by the matrix in a nearly identical way. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized. kcasbio.com
Method validation protocols, such as those outlined by regulatory bodies, often mandate the evaluation of matrix effects from different sources to ensure the method's broad applicability. europa.eu This involves testing the method with matrix samples from multiple individuals or lots to confirm that the accuracy and precision remain within acceptable limits. europa.eu The use of surrogate matrices, which are artificial matrices that mimic the real sample, can also be employed during validation to assess method performance. numberanalytics.com However, even with deuterated standards, differential matrix effects can sometimes occur, necessitating careful evaluation and potentially the use of alternative labeled standards (e.g., ¹³C-labeled) or different dilution matrices. myadlm.org
Role in Mechanistic and Pathway Elucidation Studies
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.orgnumberanalytics.com By replacing specific atoms in a molecule with their heavier, stable isotopes, scientists can follow the labeled molecule and its fragments, providing invaluable insights into complex biological and chemical processes. wikipedia.orgnumberanalytics.com
Tracing Metabolic Pathways in in vitro and Model Biological Systems
This compound, as a deuterated compound, can be used as a tracer to study metabolic pathways. When introduced into an in vitro system (such as cell cultures) or a model organism, the deuterated amine can be tracked as it is processed by enzymes and incorporated into other molecules. wikipedia.org
The analysis of metabolites at different time points using techniques like mass spectrometry allows researchers to identify the products containing the deuterium label. wikidoc.org This information helps to map out the specific steps of a metabolic pathway, identify previously unknown intermediates, and understand how different pathways are interconnected. wikipedia.orgslideshare.net For example, labeled compounds are used to study the metabolism of biogenic amines, which are crucial for many physiological processes and are implicated in various disorders. mdpi.comresearchgate.net
Investigation of Chemical Reaction Mechanisms via Isotopic Labeling
Isotopic labeling is a fundamental tool for elucidating the mechanisms of chemical reactions. numberanalytics.comnumberanalytics.com By strategically placing isotopic labels, such as the deuterium in this compound, within a reactant molecule, chemists can determine which bonds are broken and formed during a reaction. wikipedia.orgwikidoc.org
When the reaction is complete, the position of the isotopic label in the product molecules is determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. wikipedia.orgwikidoc.org This "isotopic tracer" approach provides direct evidence for the proposed reaction mechanism. wikipedia.org For instance, it can help to distinguish between different possible reaction pathways or to identify the movement of specific atoms or functional groups. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing new synthetic routes. numberanalytics.comnumberanalytics.com
Elucidation of Molecular Interactions in Biochemical and Supramolecular Systems
The study of molecular interactions is fundamental to understanding complex biological and chemical systems. The substitution of hydrogen with deuterium in this compound provides a subtle yet powerful probe for investigating these interactions without significantly altering the molecule's chemical properties.
In the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, derivatives of the non-deuterated parent compound, bis(3-aminopropyl)amine, are used to create complex receptor molecules. For instance, tris(3-aminopropyl)amine-based tripodal urea (B33335) and thiourea (B124793) receptors have been synthesized to study anion binding. researchgate.netrsc.orgbalikesir.edu.tr These studies, often conducted in deuterated solvents like DMSO-d6, utilize techniques such as 1H NMR titration to determine the binding affinities and stoichiometry of the receptor with various anions. researchgate.netrsc.orgbalikesir.edu.tr The use of a deuterated version of the amine itself would offer a more nuanced view of these interactions, allowing researchers to distinguish the signals of the receptor's core from those of the surrounding solvent and guest molecules.
The table below summarizes the binding trends observed in studies using non-deuterated tris(3-aminopropyl)amine-based receptors, highlighting the types of interactions that could be more deeply investigated using the deuterated analogue.
Anion Binding Affinity of Tris(3-aminopropyl)amine-Based Receptors
| Anion | Relative Binding Affinity |
|---|---|
| F⁻ | Strongest |
| H₂PO₄⁻ | Strong |
| HCO₃⁻ | Moderate |
| HSO₄⁻ | Moderate |
| CH₃COO⁻ | Moderate |
| SO₄²⁻ | Weaker |
| Cl⁻ | Weaker |
| Br⁻ | Weaker |
| I⁻ | Weakest |
This table is based on data from studies on non-deuterated analogues and is for illustrative purposes.
Applications in Advanced Material Science Precursor Research
The unique properties of deuterium make this compound a valuable precursor in the synthesis and analysis of advanced materials.
Deuterium-labeled compounds are instrumental in the synthesis of polymers for detailed structure-property analysis. europa.eu The non-deuterated form, Bis(3-aminopropyl)amine (BAPA), is already used in the creation of materials like water-dispersible polyurethanes and chitosan-based hydrogels. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com By substituting BAPA with this compound, researchers can synthesize deuterium-labeled versions of these polymers.
The primary advantage of this isotopic labeling is in the characterization of the resulting materials. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can more easily track the labeled components within the polymer structure. lookchem.com This allows for a precise understanding of how the amine precursor is incorporated and distributed, which is crucial for establishing clear relationships between the molecular structure and the macroscopic properties of the polymer, such as mechanical strength, thermal stability, and chemical resistance. lookchem.com
The difference in mass between hydrogen and deuterium can lead to kinetic isotope effects, where the rate of a chemical reaction is altered upon isotopic substitution. nih.govbeilstein-journals.org In material synthesis, this can have subtle but significant consequences. The use of this compound allows for the direct investigation of these effects.
For example, in polymerization reactions, the reactivity of the amine groups can be influenced by the adjacent deuterated propyl chains. This can affect the rate of polymerization and the final molecular weight distribution of the polymer. europa.eu Furthermore, the vibrational frequencies of C-D bonds differ from C-H bonds, which can influence intermolecular interactions like hydrogen bonding. nih.gov These changes can impact the self-assembly of macromolecules and the resulting morphology of the material at the molecular level. Studying these effects provides fundamental insights into reaction mechanisms and can be exploited to fine-tune the properties of the final material. beilstein-journals.org
Neutron scattering is a powerful technique for studying the structure and dynamics of polymers and other soft matter. ill.euresearchgate.net A key advantage of this technique is its sensitivity to the isotopic composition of the sample. Hydrogen and deuterium scatter neutrons very differently, a property that is exploited in a method called contrast variation. ill.eu
By synthesizing polymers with specific components labeled with deuterium, such as by using this compound as a precursor, researchers can create "contrast" within the material. This allows them to highlight specific parts of a polymer chain or a particular domain in a polymer blend or composite. For instance, in a study of a complex polymer architecture, the sections derived from the deuterated amine would be clearly distinguishable from the rest of the material in a neutron scattering experiment. This provides unparalleled detail about the conformation of polymer chains, the morphology of block copolymers, and the distribution of components in a blend, information that is often inaccessible by other techniques. ill.euresearchgate.net
Investigation of Deuterium Isotope Effects on Material Synthesis and Assembly at the Molecular Level
Employment in Chemical Biology Investigations (Non-Clinical Focus)
While avoiding clinical applications, this compound serves as a sophisticated tool in fundamental chemical biology research, particularly in the study of polyamines.
Polyamines are essential polycationic molecules involved in a multitude of cellular processes. nih.govnih.gov The non-deuterated analogue of this compound, also known as norspermidine, is a naturally occurring polyamine in some plants, bacteria, and algae. ebi.ac.uk It has been shown to play a role in biofilm formation in bacteria such as Pseudomonas aeruginosa and Streptococcus mutans. ebi.ac.uk
By using the deuterated version, this compound, researchers can trace the metabolic fate of this polyamine in model organisms. When introduced into a biological system, the deuterium label acts as a tracer, allowing scientists to follow its uptake, incorporation into cellular components, and enzymatic transformations using techniques like mass spectrometry. This is crucial for studying the pathways of polyamine biosynthesis and metabolism.
Aminopropyltransferases are key enzymes in the synthesis of polyamines like spermidine (B129725) and spermine (B22157). nih.govplos.org Research into these enzymes is critical for understanding their function. Deuterated substrates like this compound can be used in enzyme kinetic studies to probe reaction mechanisms, including the potential for kinetic isotope effects that can provide insight into the transition state of the enzymatic reaction. nih.gov This fundamental research in model organisms lays the groundwork for understanding the broader roles of polyamines in biology. nih.gov
Studies on Biofilm Formation and Disruption Mechanisms in Microbial Systems
The formation of biofilms, complex communities of microorganisms encased in a self-produced matrix, is a critical survival strategy for many bacteria and a significant concern in clinical and industrial settings. Polyamines, a class of small, positively charged molecules, are known to be crucial signaling molecules in the regulation of bacterial life, including the switch between planktonic (free-swimming) and biofilm lifestyles. Norspermidine, the non-deuterated analogue of this compound, is a naturally occurring polyamine that has been identified as a key regulator of biofilm formation and dispersal in various microbial species. researchgate.netnih.gov
Research has shown that the effect of norspermidine on biofilms is highly dependent on the bacterial species. In Pseudomonas aeruginosa and Staphylococcus aureus, exogenous norspermidine has been observed to inhibit biofilm formation and even break down existing, mature biofilms. researchgate.netmdpi.com Conversely, in Vibrio cholerae, norspermidine acts as a positive environmental signal, enhancing biofilm formation through the NspS/MbaA signaling system. nih.gov It is also recognized as a natural trigger for the disassembly of biofilms in Bacillus subtilis. researchgate.net These varied effects highlight the complexity of polyamine signaling in the microbial world.
The use of this compound provides a powerful tool for elucidating the precise mechanisms behind these observations. As a stable isotope-labeled compound, it is chemically identical to norspermidine in its interactions but is distinguishable by its mass. cymitquimica.com This allows researchers to:
Trace the molecule's fate: Using techniques like mass spectrometry, scientists can track the uptake and localization of exogenous this compound within bacterial cells or the biofilm matrix.
Distinguish metabolic pathways: It enables the differentiation between the effects of externally supplied norspermidine and the pool of polyamines produced endogenously by the microorganisms. This is critical for understanding how bacteria integrate environmental signals with their internal metabolic state to control biofilm development. nih.gov
Enhance imaging studies: Deuterium's unique vibrational signature can be detected by advanced techniques like Raman microscopy, potentially allowing for the visualization of the compound's distribution within the complex three-dimensional structure of a biofilm.
The development of synthetic molecules based on the norspermidine scaffold has led to compounds with enhanced potency in preventing and disrupting biofilms, underscoring the therapeutic potential of targeting this signaling pathway. researchgate.netresearchgate.net
Table 1: Documented Effects of Norspermidine (Analogue) on Biofilm Formation in Various Bacteria
| Microbial Species | Effect of Norspermidine on Biofilm | Reference |
| Pseudomonas aeruginosa | Inhibition / Disruption | mdpi.com |
| Staphylococcus aureus | Inhibition / Disruption | researchgate.netmdpi.com |
| Vibrio cholerae | Enhancement / Positive Regulation | nih.gov |
| Bacillus subtilis | Natural Trigger for Disassembly | researchgate.net |
Probing Cellular Metabolism and Enzymatic Activities in Microorganisms using Deuterated Analogues
Understanding the intricate network of metabolic and enzymatic pathways within microorganisms is fundamental to microbiology and for developing new antimicrobial strategies. Deuterated analogues of biologically active molecules serve as invaluable probes in these investigations. The substitution of hydrogen with deuterium creates a "heavy" isotope label that allows a molecule and its subsequent metabolic products to be tracked and quantified by mass spectrometry without altering its fundamental chemical properties. sigmaaldrich.com Furthermore, the greater mass of deuterium can slow down the rate of reactions where the cleavage of a carbon-deuterium bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). acs.org This effect provides deep insights into enzyme mechanisms.
This compound is an ideal tool for investigating the metabolism of norspermidine and related polyamines in microbial systems. Polyamines are not inert; they are actively synthesized and catabolized by a host of microbial enzymes, such as polyamine oxidases, which are crucial for maintaining polyamine homeostasis. nih.govasm.org
By introducing this compound to a microbial culture, researchers can:
Elucidate Metabolic Pathways: Trace the path of the deuterated backbone through various enzymatic modifications, identifying novel metabolites and catabolic pathways using mass spectrometry-based metabolomics. sigmaaldrich.com A study on a related compound, N,N-bis(3-aminopropyl)dodecylamine, demonstrated its significant impact on the activities of key metabolic and antioxidant enzymes in Aspergillus niger, highlighting the deep link between such molecules and cellular metabolism. nih.gov
Investigate Enzyme Mechanisms: Compare the rate of metabolism of this compound with its non-deuterated counterpart. A significant KIE would provide strong evidence that C-H bond cleavage is a critical step in the enzymatic reaction mechanism, helping to characterize enzymes like polyamine oxidases. acs.org
Clarify Substrate Specificity: Use the deuterated compound in competitive inhibition assays to probe the active site and substrate preferences of enzymes involved in polyamine transport and degradation. asm.org Research using a 13C-labeled spermine analogue to study its oxidation by a polyamine oxidase in Encephalitozoon cuniculi has already established the utility of isotopic labeling for studying the metabolism of complex polyamine analogues. asm.org
This approach allows for a precise and dynamic view of how microorganisms process exogenous polyamines, contributing to a more complete understanding of their physiology, stress response, and pathogenicity. nih.gov
Table 2: Examples of Microbial Enzyme Classes Involved in Polyamine Metabolism
| Enzyme Class | Function | Potential for Study with Deuterated Analogues | Reference |
| Polyamine Oxidase (PAO) | Oxidative deamination of polyamines. | Mechanism, substrate specificity, metabolic flux. | nih.govasm.org |
| Polyamine Acetyltransferase | Transfers an acetyl group to polyamines, often a first step in catabolism. | Determining the fate of acetylated derivatives. | asm.org |
| Polyamine Transporter (e.g., PotABCD system) | Imports polyamines from the environment into the cell. | Uptake kinetics, substrate competition. | plos.org |
| Decarboxylases | Involved in the synthesis of polyamines. | Probing pathway reversibility and enzyme inhibition. | nih.gov |
Computational and Theoretical Investigations of Bis 3 Aminopropyl D6 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of deuterated compounds from first principles. These methods model the electronic structure of a molecule, which governs its geometry, spectroscopic characteristics, and reactivity. For BIS(3-AMINOPROPYL-D6)AMINE, these calculations can elucidate the electronic and vibrational consequences of replacing six protium (B1232500) atoms with deuterium (B1214612).
Quantum mechanics provides the tools to predict spectroscopic parameters with high accuracy, offering insights that are complementary to experimental measurements. DFT methods are widely used to compute the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govresearchgate.net
Vibrational Frequencies: The substitution of hydrogen (¹H) with deuterium (²H) significantly impacts the vibrational frequencies of a molecule due to the mass difference. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Theoretical calculations can precisely predict these shifts. For this compound, DFT calculations would show a noticeable decrease in the frequencies of vibrational modes involving the C-D bonds compared to its non-deuterated counterpart. For instance, C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ range in an infrared (IR) spectrum, whereas C-D stretching modes are expected to appear at significantly lower frequencies, approximately around 2100–2200 cm⁻¹. orientjchem.org Computational methods like B3LYP can be used to calculate these frequencies, which can then be compared with experimental IR and Raman spectra to confirm the molecular structure and isotopic labeling. plos.org
NMR Chemical Shifts: Isotopic substitution also induces small but measurable changes in NMR chemical shifts, known as isotope shifts. Deuteration typically causes a slight upfield shift (a decrease in the chemical shift value, δ) for the attached carbon nucleus (α-effect) and, to a lesser extent, for adjacent nuclei (β-effect). Quantum chemical calculations can predict these subtle shifts. researchgate.net Machine learning and QM/MM (Quantum Mechanics/Molecular Mechanics) approaches have also been developed to enhance the accuracy of chemical shift predictions for complex molecules in various environments. nih.govnih.govrsc.org
The table below illustrates hypothetical predicted ¹³C NMR chemical shifts for this compound compared to its protiated analog, showcasing the expected upfield isotope shift.
| Carbon Atom | Hypothetical Predicted δ (ppm) for C₆H₁₇N₃ | Hypothetical Predicted δ (ppm) for C₆D₁₂H₅N₃ | Expected Isotope Shift (Δδ) |
| C1 (adjacent to NH₂) | 39.5 | 39.1 | -0.4 |
| C2 | 29.0 | 28.5 | -0.5 |
| C3 (adjacent to NH) | 46.8 | 46.3 | -0.5 |
Note: These values are illustrative, based on typical isotope effects, and serve to demonstrate the predictions from quantum chemical calculations.
Isotope effects are crucial indicators of reaction mechanisms. The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution (kH/kD), while the equilibrium isotope effect (EIE) is the change in the equilibrium constant. nih.govwikipedia.org
Kinetic Isotope Effects (KIE): Modeling the KIE can help determine whether a C-H bond is broken in the rate-determining step of a reaction.
Primary KIE: If a C-D bond in this compound is cleaved during the slowest step of a reaction, a significant primary KIE (typically kH/kD > 2) is expected. youtube.com This is because the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, requiring more energy to break.
Secondary KIE: If the C-D bonds are not broken but are located near the reaction center, a smaller secondary KIE (kH/kD ≈ 0.8–1.2) may be observed. wikipedia.org This effect arises from changes in the vibrational environment of the C-D bond as the reaction proceeds, for example, due to a change in hybridization of the carbon atom. youtube.com
Computational models can calculate the ZPE of reactants and transition states for both the deuterated and non-deuterated species to predict the KIE, providing strong evidence for a proposed reaction mechanism. nih.govnih.gov
| KIE Type | Description | Typical kH/kD Value | Implication for this compound |
| Primary | C-D bond is broken in the rate-limiting step. | 2 - 7 | Observed if, for example, a C-D bond on a propyl chain is abstracted. |
| Secondary (α) | C-D bond is on a carbon that undergoes rehybridization. | 0.8 - 1.2 | Observed if a reaction occurs at a carbon atom in the deuterated propyl chain. |
| Secondary (β) | C-D bond is adjacent to the reacting center. | 1.1 - 1.3 | Observed if a reaction occurs at the amine nitrogen, altering the environment of the adjacent CD₂ group. |
| Inverse | kH/kD < 1 | 0.7 - 0.9 | Can occur if the transition state has a stiffer bending vibration than the reactant. |
Equilibrium Isotope Effects (EIE): Deuteration can also shift chemical equilibria. An EIE arises from the ZPE differences between the reactants and products. Computational studies can predict the magnitude and direction of these effects, which are particularly important in understanding non-covalent interactions like hydrogen/deuterium bonding. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemistry focuses on the electronic structure of a few molecules, molecular dynamics (MD) simulations are used to study the motion and interaction of thousands or millions of atoms over time. MD simulations can reveal how this compound behaves in different environments and what shapes (conformations) it prefers to adopt.
MD simulations can model this compound in various solvents, such as water or organic solvents, to understand its solvation and dynamic behavior. By simulating the molecule in a box of solvent molecules, researchers can investigate:
Solvation Shell Structure: How solvent molecules, like water, arrange themselves around the primary and secondary amine groups.
Hydrogen Bonding: The dynamics of hydrogen (or deuterium) bond formation and breaking between the amine groups and the solvent.
Diffusion and Transport Properties: How the molecule moves through the solvent.
These simulations rely on a force field, a set of parameters that describes the potential energy of the system. For deuterated compounds, it is crucial to use a force field that accurately accounts for the properties of deuterium.
The two flexible propyl chains in this compound allow it to adopt numerous conformations. The relative orientation of the atoms can be described by dihedral angles. MD simulations and other computational techniques can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers to interconversion between them.
Studies on similar molecules, like (3-aminopropyl)triethoxysilane, have used NMR spectroscopy and calculations to analyze the population distribution of anti and gauche conformers around the C-C bonds. researchgate.net A similar analysis for this compound would reveal its preferred shapes in solution. The flexibility and conformational preferences are critical for its function, for example, in how it binds as a ligand to a metal center or interacts with a biological target.
| Dihedral Angle | Conformation | Relative Energy (Hypothetical) | Description |
| N-C-C-C | Anti (trans) | Low | The propyl chain is extended. |
| N-C-C-C | Gauche | Slightly Higher | The propyl chain is folded. |
| C-N-C-C | Varies | Varies | Describes the relative orientation of the two propyl chains. |
Simulation of Molecular Behavior in Various Chemical Environments and Solvents
Development of Computational Models for Deuterium-Labeled Compounds in Complex Systems
The accurate simulation of deuterated compounds in complex biological or material systems requires specialized computational models. Standard force fields used in MD simulations often treat deuterium simply as a heavier isotope of hydrogen, which may not be sufficient to capture the subtle quantum effects that govern its behavior. nih.govillinois.edu
Developing more sophisticated models is an active area of research. These models aim to incorporate:
Zero-Point Energy Effects: The difference in ZPE between C-H and C-D bonds can influence conformational preferences and non-covalent interactions.
Nuclear Quantum Effects: For some processes, quantum phenomena like tunneling need to be considered, which are more significant for hydrogen than for deuterium.
Researchers are developing methods to better parameterize force fields for deuterated molecules and are using integrated approaches that combine experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with computational modeling to refine structural models of complex systems. acs.orgaip.org Such advanced models are essential for accurately predicting how a molecule like this compound would interact within the binding pocket of an enzyme or as a component in an advanced material.
Advanced Research Topics and Future Directions Involving Bis 3 Aminopropyl D6 Amine
Emerging Methodologies for Efficient and Economical Deuterium-Labeled Compound Synthesis
The synthesis of deuterium-labeled compounds, such as BIS(3-AMINOPROPYL-D6)AMINE, is undergoing a significant transformation, driven by the need for more efficient and cost-effective methods. Traditional approaches often rely on isotopically enriched starting materials, which can be expensive and involve lengthy synthetic routes. x-chemrx.com However, recent advancements are paving the way for more accessible and sustainable deuteration strategies.
One of the most promising emerging methodologies is the use of late-stage direct hydrogen isotope exchange (HIE). x-chemrx.com This technique allows for the introduction of deuterium (B1214612) into a molecule without the need for pre-functionalization, making it a more atom-economical approach. x-chemrx.com A key advantage of HIE is the use of readily available and inexpensive deuterium sources like deuterium oxide (D₂O). x-chemrx.comchinesechemsoc.org
Several catalytic systems have been developed to facilitate HIE. For instance, the combination of a palladium catalyst on carbon (Pd/C) with aluminum and D₂O has been shown to be an environmentally benign system for the chemo/regioselective H-D exchange of various organic molecules. mdpi.com This method generates deuterium gas in situ from the reaction between aluminum and D₂O, with the palladium catalyst promoting the exchange reaction. mdpi.com Similarly, iridium-catalyzed C-H functionalizations with hydrogen isotopes have become a gold standard for late-stage labeling of complex organic molecules. researchgate.net
Flow chemistry is another innovative approach that offers numerous advantages over traditional batch synthesis for isotope labeling. x-chemrx.com Flow synthesis provides precise control over reaction parameters such as temperature and reaction time, leading to improved mixing and enhanced safety. x-chemrx.com Researchers have successfully developed continuous flow processes, such as a Raney nickel-catalyzed HIE, which has shown high deuterium incorporation in various nitrogen-containing heterocycles and pharmaceutical compounds. x-chemrx.com
Electrochemical methods also present a practical and economical alternative for deuteration. chinesechemsoc.org Electrochemical reductive deuteration of aryl halides, for example, can proceed at room temperature without the need for metal catalysts, external reductants, or toxic reagents. chinesechemsoc.org This method utilizes low-cost and chemically equivalent D₂O as the sole deuterium source, making it a highly attractive and sustainable option. chinesechemsoc.org
These emerging methodologies are summarized in the table below:
| Methodology | Key Features | Advantages |
| Late-Stage Hydrogen Isotope Exchange (HIE) | Direct introduction of deuterium without pre-functionalization. x-chemrx.com | Cost-effective, atom-economical, applicable to complex molecules. x-chemrx.com |
| Flow Chemistry Synthesis | Continuous process with precise control over reaction parameters. x-chemrx.com | Improved yield, enhanced safety, better mixing. x-chemrx.com |
| Electrochemical Deuteration | Use of electrochemical reduction to incorporate deuterium. chinesechemsoc.org | Milder reaction conditions, no need for metal catalysts or hazardous reagents, uses D₂O as a deuterium source. chinesechemsoc.org |
| Catalytic Systems (e.g., Pd/C-Al-D₂O) | In situ generation of deuterium gas for H-D exchange. mdpi.com | Environmentally benign, high selectivity and efficiency, simple and safe procedure. mdpi.com |
The continuous development of these efficient and economical deuteration methods will undoubtedly broaden the accessibility and application of deuterium-labeled compounds like this compound in various scientific fields.
Novel Applications in High-Throughput Screening Methodologies and Combinatorial Chemistry Research
Deuterium-labeled compounds, including this compound, are finding novel applications in high-throughput screening (HTS) and combinatorial chemistry, areas that are pivotal in modern drug discovery and materials science. nih.gov The unique properties of deuterated molecules can be leveraged to enhance the efficiency and information content of these research methodologies.
In the realm of HTS, computational or in silico screening methods are increasingly used to identify potential lead compounds from large virtual libraries. nih.gov While not a direct application of this compound itself, the principles of molecular design and interaction that underpin HTS are relevant to how labeled compounds can be used. For instance, understanding the structure-activity relationships of a class of compounds, which can be elucidated using deuterated analogs, can help in refining in silico models for better predictive power.
Combinatorial chemistry focuses on the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds that can be screened for desired properties. core.ac.uk The reductive amination reaction is a cornerstone of combinatorial synthesis for producing diverse amine libraries. core.ac.uk Amines like this compound can serve as building blocks in the creation of these libraries. The use of a deuterated building block introduces a stable isotopic label into each member of the library, which can be invaluable for subsequent analysis.
One of the key advantages of incorporating a deuterated compound like this compound into a combinatorial library is the ability to use mass spectrometry as a primary screening tool. The known mass shift due to the deuterium atoms allows for easy identification and quantification of library members in complex mixtures. This can be particularly useful in pooled screening assays, where multiple compounds are tested simultaneously.
The application of amine-modified oligodeoxynucleotides in the fabrication of DNA microarrays is another area where the principles of combinatorial chemistry and high-density screening are applied. researchgate.net While this research focuses on different amine structures, it highlights the importance of amine functionalization in creating high-density arrays for screening purposes. researchgate.net The use of deuterated amines could potentially offer a novel method for quality control or for studying the stability of the microarray surface.
The table below summarizes the potential applications of this compound in these advanced research areas:
| Research Area | Application of this compound | Potential Benefits |
| High-Throughput Screening (HTS) | As a tool to refine in silico screening models through structure-activity relationship studies. | Improved accuracy and predictive power of computational screening methods. nih.gov |
| Combinatorial Chemistry | As a deuterated building block for the synthesis of amine libraries. core.ac.uk | Introduction of a stable isotopic label for easy identification and quantification in pooled screening assays. |
| DNA Microarrays | As a potential amine modifier for the fabrication of high-density DNA chips. | Novel method for quality control and stability studies of the microarray surface. researchgate.net |
As research in these fields continues to evolve, the strategic use of deuterium-labeled compounds like this compound is expected to provide new avenues for discovery and innovation.
Integration with Multi-Omics Research Approaches (e.g., Advanced Metabolomics Method Development)
The integration of deuterium-labeled compounds such as this compound into multi-omics research, particularly in the field of metabolomics, offers significant advantages for advancing our understanding of complex biological systems. shimadzu.com Metabolomics aims to comprehensively identify and quantify the small molecule metabolites within a biological system, and the use of stable isotope-labeled internal standards is crucial for accurate and reliable quantification. shimadzu.comacs.org
In metabolomics studies, mass spectrometry is a key analytical platform. shimadzu.com The use of a deuterated compound like this compound as an internal standard is highly beneficial because it has nearly identical physicochemical properties to its non-labeled counterpart, but a distinct mass. This allows it to be distinguished by the mass spectrometer, enabling precise correction for variations in sample preparation and instrument response. The development of advanced metabolomics methods often relies on the availability of such high-quality internal standards.
Multi-omics approaches combine data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of a biological system. nih.gov For example, a study integrating transcriptomic and proteomic data was able to identify gene and protein signatures for different types of heart failure. nih.gov The addition of metabolomic data, facilitated by the use of deuterated standards like this compound, could further enhance such studies by providing a direct readout of the functional consequences of changes in gene and protein expression.
The applications of metabolomics are widespread, from medical research, including disease biomarker discovery and drug development, to the food and biotechnology industries. shimadzu.com In all these areas, the ability to obtain accurate quantitative data is paramount. The use of a wide range of deuterated standards allows for the development of "wide target quantitative metabolomics" methods, where a large number of metabolites can be quantified simultaneously. shimadzu.com
The table below outlines the role of this compound in multi-omics research and advanced metabolomics:
| Research Approach | Role of this compound | Key Advantages |
| Advanced Metabolomics Method Development | As a stable isotope-labeled internal standard for mass spectrometry-based quantification. shimadzu.comacs.org | Enables accurate and precise quantification of the corresponding non-labeled amine. |
| Multi-Omics Integration | Facilitates the generation of high-quality metabolomic data for integration with other omics datasets (e.g., genomics, proteomics). nih.gov | Provides a more complete understanding of biological systems by linking changes in metabolites to gene and protein expression. |
| Wide Target Quantitative Metabolomics | As part of a suite of deuterated standards for the simultaneous quantification of numerous metabolites. shimadzu.com | Increases the throughput and efficiency of metabolomic analyses. |
The continued development and application of deuterium-labeled compounds will be instrumental in pushing the boundaries of multi-omics research and unlocking new insights into biology and disease.
Future Prospects in Precision Analytical Chemistry and Chemical Biology Method Development
The future prospects for this compound and other deuterium-labeled compounds in precision analytical chemistry and chemical biology are vast and promising. These molecules are poised to play an increasingly important role in the development of highly sensitive and specific analytical methods and in the creation of sophisticated tools for probing biological systems.
In precision analytical chemistry, the demand for highly accurate and reproducible quantitative methods is ever-present. Deuterium-labeled compounds are the gold standard for use as internal standards in mass spectrometry-based quantification. acs.org The use of this compound as an internal standard for the analysis of biogenic amines, for example, can significantly improve the accuracy and reliability of measurements in complex biological matrices like plasma and urine. nih.gov This is crucial for the development of diagnostic and prognostic biomarkers for various diseases. nih.gov
Chemical biology aims to study and manipulate biological systems using chemical tools. The development of novel chemical probes is a central theme in this field. ethz.ch Deuterium-labeled compounds can be incorporated into the design of these probes to facilitate their detection and quantification within cells and tissues. For instance, a deuterated tag could be used to track the metabolic fate of a bioactive molecule or to quantify its binding to a target protein.
Furthermore, the unique properties of deuterium can be exploited in the study of reaction mechanisms and enzyme kinetics through the kinetic isotope effect (KIE). x-chemrx.com By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can gain valuable insights into the rate-determining step of a reaction and the structure of the transition state. x-chemrx.com This information is critical for the design of enzyme inhibitors and for understanding fundamental biochemical processes.
The table below highlights the future prospects of this compound in these cutting-edge research areas:
| Field | Future Application of this compound | Potential Impact |
| Precision Analytical Chemistry | As a high-purity internal standard for the quantification of biogenic amines in clinical and research samples. nih.gov | Improved accuracy and reliability of diagnostic and prognostic biomarkers. |
| Chemical Biology Method Development | As a building block for the synthesis of deuterium-labeled chemical probes to study biological processes. ethz.ch | Enhanced ability to track and quantify the interactions of small molecules within living systems. |
| Mechanistic Studies | As a tool to investigate reaction mechanisms and enzyme kinetics through the kinetic isotope effect. x-chemrx.com | Deeper understanding of fundamental biochemical pathways and rational design of enzyme inhibitors. |
As analytical instrumentation becomes more sensitive and our understanding of chemical biology deepens, the strategic use of deuterium-labeled compounds like this compound will continue to be a key driver of innovation and discovery.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling BIS(3-AMINOPROPYL-D6)AMINE in laboratory settings?
- Methodological Answer : Prioritize engineering controls such as local exhaust ventilation and closed systems to minimize inhalation risks. Use chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact. Avoid incompatible reagents like strong acids, oxidizers, or anhydrides during experimental workflows. Store in sealed containers away from heat sources, and implement emergency eyewash/shower stations in the workspace .
Q. How is this compound utilized as a deuterated reagent in synthetic chemistry?
- Methodological Answer : The compound’s high deuterium enrichment (98 atom% D at the propyl positions) makes it valuable for isotopic labeling in kinetic studies, metabolic tracing, or NMR spectroscopy. For example, it can serve as a deuterated linker in peptide synthesis or polymer chemistry to investigate hydrogen-deuterium exchange dynamics. Ensure reaction conditions (e.g., pH, temperature) preserve deuterium integrity during synthesis .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store in airtight, chemically inert containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Maintain temperatures below 25°C and isolate from incompatible substances (e.g., acids, metal salts). Regularly monitor storage environments using humidity indicators and gas sensors .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing deuterium enrichment and purity in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR or -NMR with deuterium decoupling to confirm isotopic substitution patterns and quantify enrichment levels.
- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-HRMS) detects mass shifts (e.g., +6 Da for six deuterium atoms) and identifies impurities.
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise measurements of deuterium-to-hydrogen ratios, critical for mechanistic studies .
Q. How can researchers design experiments to track reaction mechanisms using this compound?
- Methodological Answer :
- Step 1 : Incorporate the deuterated amine into target molecules (e.g., polymers, ligands) to serve as isotopic markers.
- Step 2 : Monitor deuterium retention or exchange under varying conditions (e.g., catalytic reactions, hydrolysis) using time-resolved -NMR or MS.
- Step 3 : Compare kinetic isotope effects (KIEs) to infer reaction pathways (e.g., bond cleavage mechanisms or proton transfer steps). Validate results with computational modeling (e.g., DFT calculations) .
Q. What strategies mitigate health risks during prolonged exposure to this compound in chronic studies?
- Methodological Answer :
- Exposure Control : Implement automated dispensing systems to minimize manual handling. Use fume hoods with HEPA filters for aerosol-prone procedures.
- Biological Monitoring : Conduct regular health screenings (e.g., pulmonary function tests for respiratory irritation) and track biomarkers of exposure (e.g., urinary metabolites via LC-MS/MS).
- Waste Management : Neutralize waste streams with dilute acetic acid before disposal to reduce reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
